Cas no 68682-01-9 ((2R/S)-6-PNG)

(2R/S)-6-PNG 化学的及び物理的性質

名前と識別子

-

- (卤)-4',5,7-Trihydroxy-6-prenylflavanone

- (S)-4',5,7-Trihydroxy-6-prenylflavanone

- 5,7,4'-trihydroxy-6-prenylflavanone

- 5,7-dihydroxy-2-(4-hydroxy-phenyl)-6-(3-methyl-but-2-enyl)-chroman-4-one

- 6-C-prenylnaringenin

- 6-PN

- 6-prenylnaringenin

- rac-6-Prenylnaringenin

- sophoraflavanone B

- sophoraflavone B

- (2R/S)-6-PNG

- 6PNG

- 6-PNG

- MLS000863575

- 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

- SMR000440733

- K 07047

- 2,3-Dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one

- 6 PNG; 6-PNG

- MEGxp0_001752

- BDBM58016

- cid_3519901

- HMS2271K08

- BCP31580

- 4',5,7-Trihydroxy-6-prenylflavanone

- HY-1

- GLXC-20313

- DA-60535

- CS-0120480

- 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-3,4-dihydro-2H-1-benzopyran-4-one

- BRD-A11775589-001-01-8

- CHEBI:174571

- 2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-5,7-bis(oxidanyl)-2,3-dihydrochromen-4-one

- 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chroman-4-one

- HY-115681

- ACon1_000068

- 68682-01-9

- NCGC00168825-01

- SCHEMBL145713

- 6-Prenyl-rac-naringenin

- F82679

- CHEMBL1537093

- MS-25192

- HY-115681R

- TCA68201

- (2R/S)-6-PNG (Standard)

- 106-464-1

-

- MDL: MFCD21364780

- インチ: 1S/C20H20O5/c1-11(2)3-8-14-15(22)9-18-19(20(14)24)16(23)10-17(25-18)12-4-6-13(21)7-5-12/h3-7,9,17,21-22,24H,8,10H2,1-2H3

- InChIKey: YHWNASRGLKJRJJ-UHFFFAOYSA-N

- ほほえんだ: O1C2C([H])=C(C(C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H])=C(C=2C(C([H])([H])C1([H])C1C([H])=C([H])C(=C([H])C=1[H])O[H])=O)O[H])O[H]

計算された属性

- せいみつぶんしりょう: 340.13107373g/mol

- どういたいしつりょう: 340.13107373g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 25

- 回転可能化学結合数: 3

- 複雑さ: 504

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 87

- 疎水性パラメータ計算基準値(XlogP): 4.3

(2R/S)-6-PNG 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P712905-5mg |

6-Prenyl-rac-naringenin |

68682-01-9 | 5mg |

$ 345.00 | 2023-09-06 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL80520-10MG |

6-Prenylnaringenin |

68682-01-9 | 10mg |

¥6743.67 | 2025-01-11 | ||

| TRC | P712905-25mg |

6-Prenyl-rac-naringenin |

68682-01-9 | 25mg |

$1162.00 | 2023-05-17 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 75602-5MG |

68682-01-9 | 5MG |

¥9999.43 | 2023-01-15 | |||

| MedChemExpress | HY-115681-25mg |

(2R/S)-6-PNG |

68682-01-9 | 99.88% | 25mg |

¥9200 | 2024-04-17 | |

| 1PlusChem | 1P01E5IQ-25mg |

6-Prenyl-rac-naringenin |

68682-01-9 | 99% | 25mg |

$1089.00 | 2024-04-22 | |

| 1PlusChem | 1P01E5IQ-50mg |

6-Prenyl-rac-naringenin |

68682-01-9 | 99% | 50mg |

$1730.00 | 2024-04-22 | |

| 1PlusChem | 1P01E5IQ-100mg |

6-Prenyl-rac-naringenin |

68682-01-9 | 99% | 100mg |

$2749.00 | 2024-04-22 | |

| Ambeed | A1243257-25mg |

5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-en-1-yl)chroman-4-one |

68682-01-9 | 98% | 25mg |

$360.0 | 2025-02-28 | |

| Ambeed | A1243257-100mg |

5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-en-1-yl)chroman-4-one |

68682-01-9 | 98% | 100mg |

$1039.0 | 2025-02-28 |

(2R/S)-6-PNG 関連文献

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

(2R/S)-6-PNGに関する追加情報

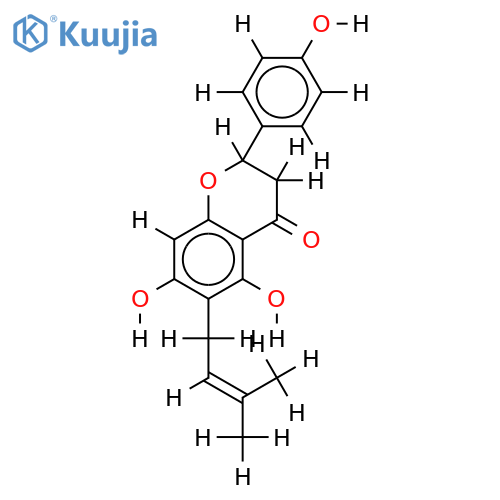

Compound Introduction: (Hal)-4',5,7-Trihydroxy-6-prenylflavanone (CAS No. 68682-01-9)

(Hal)-4',5,7-Trihydroxy-6-prenylflavanone, identified by its Chemical Abstracts Service (CAS) number 68682-01-9, is a naturally occurring flavanone derivative that has garnered significant attention in the field of pharmaceutical chemistry and biomedical research. This compound belongs to the flavonoid family, a class of polyphenolic compounds widely recognized for their diverse biological activities and potential therapeutic applications. The presence of a prenyl group at the C6 position and hydroxyl substituents at the 4',5', and 7' positions contributes to its unique chemical structure and functional properties.

The structural features of (Hal)-4',5,7-Trihydroxy-6-prenylflavanone make it a promising candidate for further investigation in drug discovery and natural product chemistry. Flavanones, in general, are known for their antioxidant, anti-inflammatory, and antimicrobial properties. The prenyl side chain enhances the lipophilicity of the molecule, which can improve its bioavailability and membrane permeability, making it more suitable for oral administration or topical application. Additionally, the hydroxyl groups provide multiple sites for interaction with biological targets, potentially enabling multifunctional activity.

Recent studies have highlighted the pharmacological potential of (Hal)-4',5,7-Trihydroxy-6-prenylflavanone in various disease models. Research indicates that this compound may exhibit protective effects against oxidative stress and inflammation, which are key pathological mechanisms in conditions such as neurodegenerative diseases, cardiovascular disorders, and metabolic syndromes. The flavanone core structure is particularly interesting due to its ability to modulate enzyme activity and signal transduction pathways involved in these diseases.

In particular, investigations into the antioxidant properties of (Hal)-4',5,7-Trihydroxy-6-prenylflavanone have revealed its capacity to scavenge free radicals and inhibit reactive oxygen species (ROS) generation. This property is crucial in preventing cellular damage caused by oxidative stress, which is implicated in aging and various chronic diseases. The compound's ability to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) further underscores its therapeutic potential.

Moreover, (Hal)-4',5,7-Trihydroxy-6-prenylflavanone has shown promise in anti-inflammatory applications. Studies suggest that it can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). By inhibiting these cytokines, the compound may help mitigate inflammatory responses associated with autoimmune diseases and chronic inflammatory conditions. The prenyl group in its structure may also contribute to its anti-inflammatory effects by enhancing interactions with cellular receptors involved in inflammation regulation.

Another area of interest is the potential anticancer activity of (Hal)-4',5,7-Trihydroxy-6-prenylflavanone. Preclinical studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines while sparing normal cells. Its mechanism involves disrupting mitochondrial function and activating caspase-dependent pathways that lead to programmed cell death. Additionally, it has been observed to inhibit the proliferation of cancer cells by interfering with cell cycle progression and blocking DNA synthesis.

The antimicrobial properties of (Hal)-4',5,7-Trihydroxy-6-prenylflavanone are also noteworthy. Research indicates that it can exhibit inhibitory effects against a range of bacterial and fungal pathogens. This activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes. Such properties make it a valuable candidate for developing novel antimicrobial agents to combat drug-resistant infections.

In terms of pharmacokinetics, (Hal)-4',5,7-Trihydroxy-6-prenylflavanone exhibits moderate solubility in water due to the presence of hydroxyl groups but also demonstrates good solubility in organic solvents due to the prenyl side chain. This balanced solubility profile suggests potential for formulation into various dosage forms suitable for different routes of administration. Studies on its absorption, distribution, metabolism, and excretion (ADME) have provided insights into its bioavailability and potential interactions with other drugs.

The synthesis of (Hal)-4',5,7-Trihydroxy-6-prenylflavanone has been explored using both natural extraction methods and chemical semi-synthesis techniques. Natural sources rich in this compound include certain plant species belonging to the Fabaceae family. Extraction methods such as chromatography and solvent extraction are commonly employed to isolate (Hal)-4',5,7-Trihydroxy-6-prenylflavanone from plant tissues. Alternatively, chemical synthesis involves multi-step reactions that introduce the prenyl group and hydroxyl substituents at specific positions on the flavanone backbone.

Future research directions for (Hal)-4',5,7-Trihydroxy-6-prenylflavanone include elucidating its precise molecular mechanisms of action across different biological systems. Advanced techniques such as molecular docking simulations can help identify key protein targets interacted by this compound. Additionally, clinical trials are needed to validate its efficacy and safety profiles in human populations suffering from conditions related to oxidative stress or inflammation.

The growing interest in natural products like (Hal)-4',5,7-Trihydroxy-6-prenylflavanone reflects a broader shift toward integrative medicine approaches that combine traditional herbal remedies with modern pharmacological insights. By leveraging the chemical diversity found in nature's pharmacopoeia while employing rigorous scientific methodologies for validation purposes; researchers hope to discover new therapeutic agents that address unmet medical needs without compromising safety or efficacy standards.

68682-01-9 ((2R/S)-6-PNG) 関連製品

- 1421314-91-1(2-(3-Dimethylamino-acryloyl)-pyrrolidine-1-carboxylic acid tert-butyl ester)

- 1010114-48-3(tert-Butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate)

- 2229208-39-1(2-amino-1-(5-bromo-1H-indol-2-yl)ethan-1-one)

- 2138817-83-9(5-amino-1-(hexa-3,5-dien-1-yl)-4-methyl-1,2-dihydropyridin-2-one)

- 2229241-27-2(1-(methanesulfonylmethyl)cyclopentan-1-amine)

- 1805008-31-4(3-Amino-6-chloro-2-(difluoromethyl)-4-methylpyridine)

- 24442-56-6(Cyclohexanol, 1-oxiranyl-)

- 2624117-83-3(1-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-(1H-indol-4-yl)urea)

- 2228609-09-2(methyl 3-(1-amino-2,2-dimethylcyclopropyl)benzoate)

- 2034324-71-3(N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}morpholine-4-sulfonamide)